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Compound of Interest

Compound Name: Calcium Green BAPTA-2 AM

Cat. No.: B12394433 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Calcium Green-2 BAPTA AM is a fluorescent indicator used for measuring

intracellular calcium concentrations. It is particularly valuable for studying synaptic activity,

where rapid and localized changes in calcium are fundamental to neurotransmission. As a

member of the long-wavelength calcium indicator family, it offers advantages such as reduced

cellular photodamage and less interference from cellular autofluorescence.[1] This

acetoxymethyl (AM) ester form is cell-permeant, allowing for straightforward loading into

neuronal populations both in vitro and in vivo.[2] Once inside the neuron, cellular esterases

cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytoplasm.

The fluorescence intensity of Calcium Green-2 increases significantly upon binding to Ca2+,

enabling the visualization of calcium dynamics associated with synaptic events.

Principle of Action: Calcium Green-2 is engineered with two fluorescent reporter groups. In the

absence of calcium, these groups are believed to quench each other's fluorescence. Upon

binding to calcium ions, a conformational change occurs that alleviates this quenching,

resulting in a substantial increase in fluorescence emission. This mechanism gives Calcium

Green-2 a larger dynamic range compared to its counterpart, Calcium Green-1. Its lower affinity

for calcium makes it well-suited for measuring relatively high calcium concentrations, up to 25

µM.[1]
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Quantitative data for Calcium Green-2 and related indicators are summarized below to facilitate

experimental design.

Table 1: Spectroscopic and Chemical Properties of Calcium Indicators

Indicator
Excitation Max
(nm)

Emission Max
(nm)

Kd for Ca2+
(nM)

Notes

Calcium Green-2 ~506 ~531 ~575

Lower affinity,

suitable for high

Ca2+ spikes.[1]

Calcium Green-1 506 531 190

More fluorescent

at baseline Ca2+

than fluo-3.[1][3]

Fluo-2 490 515 290

Higher Ca2+

affinity than Fluo-

4.[4][5]

Fluo-3 506 526 390

Fluo-4 494 516 345

Oregon Green

488 BAPTA-1
494 523 170

More efficiently

excited by 488

nm lasers than

Calcium Green-

1.[1]

Fura-2 340/380 510 145

Ratiometric dye,

allowing for more

quantitative

measurements.

Note: Spectral properties can vary slightly depending on the local environment (e.g., pH, ionic

strength).
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Protocol 1: In Vitro Loading of Neurons in Brain Slices
or Cell Culture
This protocol is adapted for loading cultured neurons or acute brain slices with Calcium Green-

2 AM.

Materials:

Calcium Green-2 BAPTA AM

High-quality, anhydrous Dimethyl sulfoxide (DMSO)

Pluronic F-127 (20% solution in DMSO)

Artificial cerebrospinal fluid (ACSF) or appropriate physiological saline (e.g., Hanks'

Balanced Salt Solution, HBSS), oxygenated with 95% O2/5% CO2 for brain slices.

Probenecid (optional, to prevent dye extrusion)

Procedure:

Stock Solution Preparation:

Prepare a 1-5 mM stock solution of Calcium Green-2 AM in anhydrous DMSO.

Briefly vortex to ensure complete dissolution.

For long-term storage, aliquot the stock solution into small volumes and store at -20°C,

protected from light and moisture. AM esters are stable for several months under these

conditions.[3]

Loading Solution Preparation:

On the day of the experiment, thaw an aliquot of the Calcium Green-2 AM stock solution.

Prepare the loading buffer by adding the Calcium Green-2 AM stock solution to the

physiological saline to achieve a final concentration of 1-10 µM. The optimal concentration

must be determined empirically.[1]
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To aid in dye solubilization, add Pluronic F-127 to the loading buffer for a final

concentration of 0.02-0.04%.

(Optional) If dye leakage is an issue, add probenecid to a final concentration of 1-2.5 mM.

Cell Loading:

For cultured neurons, replace the culture medium with the prepared loading solution.

For acute brain slices, transfer the slices into a loading chamber containing oxygenated

loading solution.[2]

Incubate for 30-60 minutes at room temperature or up to 37°C. Incubation should be

performed in the dark to prevent phototoxicity and dye bleaching.[1][6] The optimal time

and temperature may vary depending on the preparation.

Washing and De-esterification:

After incubation, wash the cells or slices with fresh physiological saline (without the dye) to

remove excess extracellular Calcium Green-2 AM.

Allow an additional 30 minutes for cellular esterases to completely cleave the AM ester

group, which traps the dye inside the cells and renders it calcium-sensitive.[2]

Imaging:

The preparation is now ready for imaging. Mount the coverslip or slice chamber on the

microscope stage.

Use an appropriate filter set for fluorescein-based dyes (Excitation ~490-505 nm, Emission

~515-540 nm).

For studying synaptic activity, acquire images in a time-series (time-lapse) mode while

stimulating the neurons electrically or with pharmacological agents.

Protocol 2: In Vivo Bulk Loading for Two-Photon
Microscopy

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://blogs.cuit.columbia.edu/rmy5/files/2017/06/chapter-44.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp03010.pdf
https://www.youtube.com/watch?v=80Cnyp6HUlI
https://blogs.cuit.columbia.edu/rmy5/files/2017/06/chapter-44.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is for loading a population of neurons in the intact brain for in vivo imaging.

Materials:

Calcium Green-2 BAPTA AM

Anhydrous DMSO

Pluronic F-127 (20% solution in DMSO)

Artificial cerebrospinal fluid (ACSF), sterile-filtered

Procedure:

Animal Preparation:

Anesthetize the animal and perform a craniotomy over the brain region of interest, creating

a cranial window for imaging access.

Dye Preparation:

Prepare a 1 mM stock solution of Calcium Green-2 AM by dissolving 50 µg in

approximately 38 µL of DMSO. Add 2 µL of 20% Pluronic F-127. Vortex for 10-15 minutes

to fully dissolve the dye.[2]

Dye Loading (Pressure Injection):

Fill a fire-polished glass micropipette (tip diameter ~2-3 µm) with the dye solution.

Using a micromanipulator, carefully insert the pipette into the brain tissue to the desired

depth.

Apply low, positive pressure (1-2 psi) for several minutes to eject the dye into the

extracellular space, allowing it to diffuse and be taken up by surrounding neurons and glia.

Incubation:
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Allow 1-2 hours for the dye to be loaded into the cells and for the AM ester to be cleaved.

During this time, keep the craniotomy covered and moist with ACSF.

Imaging:

Position the animal under the two-photon microscope.

Use an excitation wavelength appropriate for two-photon excitation of green fluorescent

dyes (e.g., 900-920 nm).

Collect emitted fluorescence through a green channel filter (e.g., 500-550 nm).

Record neuronal calcium transients in response to sensory stimuli or spontaneous activity.

Two-photon microscopy provides excellent spatial resolution and reduced scattering,

making it ideal for deep tissue imaging.[7][8][9]
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Mechanism of Action
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Caption: Mechanism of Calcium Green-2 AM loading and calcium detection.
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Synaptic Activation & Calcium Influx

Action Potential
Arrives Presynaptic Terminal Voltage-Gated

Ca²⁺ Channels Open Ca²⁺ Influx Vesicle Fusion &
Neurotransmitter Release

Receptors Bind
Neurotransmitter

(e.g., NMDA, AMPA)

Across Synaptic Cleft Postsynaptic Density Postsynaptic
Ca²⁺ Influx

Click to download full resolution via product page

Caption: Signaling pathway of synaptic transmission leading to calcium influx.
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Experimental Workflow
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Caption: General experimental workflow for calcium imaging with Calcium Green-2 AM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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